Cas no 2204271-72-5 (5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine)

5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with bromo, chloro, and propynyl functional groups. This structure imparts reactivity suitable for cross-coupling reactions, making it valuable in medicinal chemistry and pharmaceutical research. The bromo and chloro substituents enhance its utility as a versatile intermediate for further functionalization, while the propynyl group offers potential for click chemistry applications. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for synthesizing complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds. The compound is typically handled under inert conditions to preserve its integrity.
5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine structure
2204271-72-5 structure
Product Name:5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No:2204271-72-5
MF:C9H5BrClN3
MW:270.513099431992
CID:6012180
Update Time:2025-06-11

5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • Inchi: 1S/C9H5BrClN3/c1-2-3-14-4-6(10)7-8(11)12-5-13-9(7)14/h1,4-5H,3H2
    • InChI Key: JCUUBOFMWCOPOB-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=C2C(Br)=CN(CC#C)C2=N1

Experimental Properties

  • Density: 1.67±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Melting Point: >250 °C
  • Boiling Point: 385.6±42.0 °C(Predicted)
  • pka: 2.20±0.30(Predicted)

5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>

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Additional information on 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Research Brief on 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2204271-72-5)

In recent years, 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 2204271-72-5) has emerged as a critical intermediate in the synthesis of novel therapeutic agents, particularly in the field of kinase inhibitors and anticancer drug development. This compound, characterized by its unique pyrrolo[2,3-d]pyrimidine scaffold, has garnered significant attention due to its versatile reactivity and potential applications in medicinal chemistry. The presence of bromo and chloro substituents, along with the propynyl group, makes it a valuable building block for further functionalization, enabling the creation of targeted molecules with enhanced biological activity.

Recent studies have focused on optimizing the synthesis of 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine to improve yield and purity, which are crucial for its application in high-throughput screening and drug discovery. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to achieve these goals, resulting in more efficient and scalable production processes. Additionally, the compound's role in the development of Bruton's tyrosine kinase (BTK) inhibitors has been highlighted, with several derivatives showing promising preclinical results in B-cell malignancies and autoimmune diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine-derived compounds in selectively inhibiting BTK with minimal off-target effects. The study utilized X-ray crystallography to elucidate the binding interactions between the inhibitor and BTK, providing valuable insights for further structural optimization. These findings underscore the compound's potential as a cornerstone in the design of next-generation kinase inhibitors.

Beyond its applications in oncology, 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has also been explored in the context of neurodegenerative diseases. A 2024 report in ACS Chemical Neuroscience revealed that derivatives of this compound exhibit neuroprotective properties by modulating key pathways involved in oxidative stress and inflammation. This dual functionality—targeting both kinase activity and neuroinflammation—positions it as a multifunctional scaffold for addressing complex diseases with heterogeneous etiologies.

Looking ahead, the continued exploration of 5-Bromo-4-chloro-7-(2-propyn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives is expected to yield novel therapeutic candidates with improved pharmacokinetic and pharmacodynamic profiles. Collaborative efforts between academia and industry are essential to accelerate the translation of these discoveries into clinical applications, ultimately benefiting patients with unmet medical needs.

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